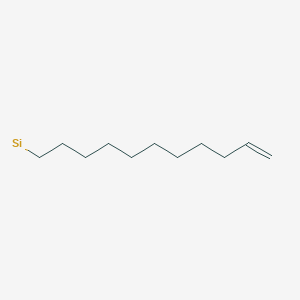
Silane, 10-undecen-1-yl-
Overview
Description
Silane, 10-undecen-1-yl-: is an organosilicon compound with the molecular formula C11H24Si . It is a silane derivative where the silicon atom is bonded to a 10-undecen-1-yl group. This compound is known for its applications in surface modification, polymer chemistry, and as a precursor in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method to synthesize silane, 10-undecen-1-yl-, involves the hydrosilylation of 10-undecen-1-ol with trichlorosilane in the presence of a platinum catalyst such as Karstedt’s catalyst. .
Vacuum Distillation: The product is purified by vacuum distillation to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of silane, 10-undecen-1-yl-, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, 10-undecen-1-yl-, can undergo oxidation reactions to form corresponding silanols or siloxanes.
Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Polymerization: The compound can be used as a monomer or co-monomer in polymerization reactions to form various polymeric materials
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Catalysts: Platinum-based catalysts for hydrosilylation reactions.
Solvents: Tetrahydrofuran (THF), hexane, and dichloromethane are commonly used solvents
Major Products Formed:
Silanols: Formed through oxidation.
Siloxanes: Formed through condensation of silanols.
Polymers: Formed through polymerization reactions
Scientific Research Applications
Chemistry:
Surface Modification: Silane, 10-undecen-1-yl-, is used to modify surfaces to enhance their hydrophobicity or hydrophilicity.
Polymer Chemistry: It serves as a monomer or co-monomer in the synthesis of various polymers with unique properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices and implants.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Surface Interaction: Silane, 10-undecen-1-yl-, interacts with surfaces through the formation of covalent bonds between the silicon atom and surface hydroxyl groups.
Polymerization: During polymerization, the compound forms covalent bonds with other monomers, resulting in the formation of polymeric chains with desired properties.
Comparison with Similar Compounds
Silane, 10-undecen-1-yl-2-bromo-2-methylpropionate: This compound is similar in structure but contains a bromine atom, making it more reactive in certain chemical reactions.
This compound2-chloro-2-methylpropionate: Similar to the bromo derivative but with a chlorine atom, offering different reactivity and applications.
Uniqueness:
Versatility: Silane, 10-undecen-1-yl-, is unique due to its versatility in various chemical reactions and applications in multiple fields.
Surface Modification: Its ability to modify surface properties makes it highly valuable in both research and industrial applications.
Properties
InChI |
InChI=1S/C11H21Si/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUZDBUFWBGNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















